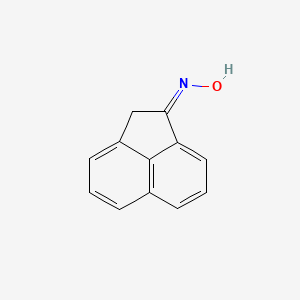

(Z)-N-acenaphthen-1-ylidene-hydroxylamine

Description

Overview of Oximes as Versatile Organic Functionalities

In the landscape of organic chemistry, oximes represent a crucial class of compounds belonging to the imine family. researchgate.netwikipedia.org Characterized by the general formula RR′C=NOH, where R and R' are organic side chains, oximes are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgtestbook.com When derived from an aldehyde (where R' is a hydrogen atom), the resulting compound is an aldoxime; when derived from a ketone, it is a ketoxime. testbook.com

The oxime functional group is a cornerstone in organic synthesis, primarily because of its stability and versatile reactivity. numberanalytics.com Generally, oximes are colorless, crystalline solids with limited solubility in water. researchgate.nettestbook.com Their formation is a reliable method for the protection, purification, and characterization of carbonyl compounds. testbook.com Beyond this, oximes serve as pivotal intermediates in a variety of significant chemical transformations. They can be readily converted into other functional groups, including amines through reduction, and nitriles or amides via the well-known Beckmann rearrangement. wikipedia.orgtestbook.com The N-O bond in oximes can also undergo homolytic fragmentation to generate iminyl radicals, which are valuable intermediates for synthesizing nitrogen-containing heterocyclic compounds. rsc.org This chemical adaptability makes oxime chemistry indispensable in fields ranging from pharmaceuticals to materials science. numberanalytics.com

Significance of Acenaphthene (B1664957) Derivatives in Synthetic Organic Chemistry

The acenaphthene moiety, a polycyclic aromatic hydrocarbon, serves as a fundamental building block in the design of advanced organic materials. rsc.org Its rigid, planar structure and extended π-electron system make it an attractive scaffold for creating organic semiconductors, which are at the heart of modern flexible electronics like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org

The synthesis of functional acenaphthene derivatives often begins with acenaphthene itself, which can undergo various derivatization reactions, including electrophilic substitution and oxidation, to introduce new functionalities. rsc.org A particularly important derivative is acenaphthenequinone (B41937) (also known as acenaphthylene-1,2-dione), which is a versatile starting material for a multitude of heterocyclic and carbocyclic compounds. mdpi.comgrafiati.com The reactions of acenaphthenequinone with different nucleophiles, including nitrogen-based nucleophiles, open pathways to a wide array of complex molecular architectures. mdpi.comresearchgate.net The incorporation of the acenaphthene core into larger molecules has been shown to yield compounds with significant biological activities, including potential antitumor agents. nih.gov

Specific Research Focus: (Z)-N-acenaphthen-1-ylidene-hydroxylamine

This compound is a specific ketoxime derived from acenaphthenequinone. As an unsymmetrical ketoxime, it can exist as two distinct geometric isomers, (E) and (Z), based on the spatial arrangement of the hydroxyl (-OH) group relative to the substituents on the carbon atom of the C=N double bond. wikipedia.org The (Z) designation specifies the stereochemistry of the molecule.

The synthesis of this compound involves the reaction of acenaphthenequinone with hydroxylamine. researchgate.net By controlling the stoichiometry of the reactants, it is possible to favor the formation of the monoxime over the dioxime. The characterization of such a structure would typically be accomplished using spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the oxime functionality and determine its stereochemistry. researchgate.netmdpi.com

| Identifier | Value |

|---|---|

| IUPAC Name | (1Z)-1-(hydroxyimino)acenaphthylen-2(1H)-one |

| Molecular Formula | C₁₂H₇NO₂ |

| Molecular Weight | 197.19 g/mol |

| Parent Compound | Acenaphthenequinone |

Detailed Research Findings:

A key area of research interest for oximes like this compound is their behavior in the Beckmann rearrangement. This acid-catalyzed reaction converts an oxime into an N-substituted amide. organic-chemistry.orgadichemistry.com The reaction is highly stereospecific: the group that is in the anti-periplanar position (trans) to the hydroxyl group on the nitrogen atom is the one that migrates. pw.livewikipedia.org

In the case of this compound, the migrating group during the Beckmann rearrangement would be the acenaphthene aryl group that is anti to the -OH group. The mechanism involves the protonation of the hydroxyl group, turning it into a good leaving group (water). masterorganicchemistry.com This is followed by the simultaneous migration of the aryl group to the electron-deficient nitrogen and the departure of the water molecule. The resulting nitrilium ion is then attacked by water, and after tautomerization, yields a cyclic imide. This specific transformation underscores the synthetic utility of isolating a single, well-defined stereoisomer of an oxime.

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-(2H-acenaphthylen-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,14H,7H2/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYBQPOXHIHVOX-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC3=C2C(=CC=C3)/C1=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421113 | |

| Record name | N-Acenaphthylen-1(2H)-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5088-53-9 | |

| Record name | NSC31682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acenaphthylen-1(2H)-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z N Acenaphthen 1 Ylidene Hydroxylamine and Analogues

Condensation Reactions with Hydroxylamine (B1172632) and its Derivatives

The most direct and widely employed method for the synthesis of N-acenaphthen-1-ylidene-hydroxylamine is the condensation reaction between acenaphthen-1-one and a hydroxylamine salt. This reaction is a cornerstone of oxime chemistry, but its application to the acenaphthene (B1664957) system involves specific considerations to control isomer formation and optimize yields.

Direct Synthesis from Acenaphthen-1-one and Hydroxylamine Salts

The synthesis of the oxime is typically achieved by reacting acenaphthen-1-one with hydroxylamine hydrochloride (NH₂OH·HCl). orientjchem.org This acid-catalyzed reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime. nih.gov The reaction is generally performed in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, and may incorporate a base to neutralize the liberated HCl and drive the reaction to completion. researchgate.netnih.gov Without specific catalytic control, this reaction typically yields a mixture of (E) and (Z) isomers, which may require separation by chromatographic or recrystallization techniques. researchgate.net

Optimization of Reaction Conditions for Z-Isomer Selectivity

Achieving selectivity for the thermodynamically less stable (Z)-isomer of N-acenaphthen-1-ylidene-hydroxylamine requires careful optimization of reaction conditions, as the formation of oximes is often under thermodynamic control. thieme.de Research into the stereoselective synthesis of oximes from various ketones has identified several key factors that influence the E/Z ratio.

Catalyst and Base Selection: The choice of catalyst and base is crucial. A method utilizing copper(II) sulfate (B86663) (CuSO₄) in conjunction with potassium carbonate (K₂CO₃) under solvent-free conditions has been shown to be highly stereoselective for producing Z-oximes from various aromatic ketones at elevated temperatures (90 °C). thieme-connect.com The K₂CO₃ serves to generate the free hydroxylamine from its hydrochloride salt, while the copper catalyst is believed to coordinate with the reactants in a manner that favors the kinetic Z-product. thieme-connect.com

Solvent and Base System: A convenient and efficient solution-phase method involves the use of potassium carbonate in methanol. This system generates potassium methoxide (B1231860) in situ, which facilitates the formation of free hydroxylamine. researchgate.net This method has demonstrated high Z-selectivity for a range of aldehydes and ketones. researchgate.net The polarity of the solvent and the nature of the base can influence the transition state of the dehydration step, thereby affecting isomer ratios.

The following table summarizes reaction conditions reported for the Z-selective synthesis of oximes from various ketones, which could be applied to acenaphthen-1-one.

| Ketone Type | Conditions | Selectivity | Reference |

|---|---|---|---|

| Aromatic Ketones | NH₂OH·HCl, K₂CO₃, 90 °C, solvent-free | High Z-selectivity | thieme-connect.com |

| Aromatic & Aliphatic Ketones | NH₂OH·HCl, K₂CO₃, Methanol, RT | Good to Excellent Z-selectivity | researchgate.net |

| General Ketones | NH₂OH·HCl, Polyaniline (emeraldine base), solvent-free, RT | Z-selective | researchgate.net |

| General Aldehydes & Ketones | NH₂OH·HCl, Oxalic Acid, CH₃CN, reflux | Excellent yields (isomer ratio not specified) | orientjchem.org |

Mechanistic Insights into Oxime Formation

The formation of an oxime from a ketone and hydroxylamine proceeds through a two-step addition-elimination mechanism. nih.gov

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of acenaphthen-1-one. This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. This addition is reversible and its rate is pH-dependent; it is generally faster under neutral to slightly basic conditions where the concentration of the free nucleophile is high. nih.gov

Dehydration: The carbinolamine intermediate is then dehydrated to form the final oxime. This elimination of a water molecule is the rate-determining step and is catalyzed by acid. nih.gov The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and formation of the C=N double bond yields the oxime. The stereochemistry of the final product is determined during this stage. The anti-periplanar elimination of water from a specific conformer of the carbinolamine intermediate dictates whether the (Z) or (E) isomer is formed. Reaction conditions that influence the conformational equilibrium of this intermediate can thus direct the stereochemical outcome. wikipedia.org

Alternative Synthetic Routes to Acenaphthen-1-ylidene Hydroxylamine Scaffolds

While direct condensation is the most common route, other strategies can be envisaged for constructing the acenaphthen-1-ylidene hydroxylamine scaffold, often starting from different precursors.

One potential alternative involves the controlled oxidation of acenaphthylene (B141429). The atmospheric oxidation of acenaphthylene has been shown to produce acenaphthenequinone (B41937), which could then be selectively reduced and oximated. researchgate.net A more direct laboratory approach could involve the epoxidation of acenaphthylene to acenaphthylene oxide, followed by ring-opening with an amine-based nucleophile, although this specific transformation to the hydroxylamine is not prominently documented. umanitoba.ca

Another route could start from acenaphthene itself. The formation of acenaphthenequinone, a precursor to the related mono-oxime, can be achieved by forming an oxime from acenaphthene using an alkyl nitrite, followed by hydrolysis. orgsyn.org This suggests a pathway where the C=N-OH group is introduced prior to the final ketone functionality is established.

Furthermore, synthetic transformations on the acenaphthene core can provide precursors. For instance, the Horner-Emmons reaction on acenaphthen-1-one can yield acenaphthene derivatives with an exocyclic double bond, which could potentially undergo further reactions to install the hydroxylamine moiety. nih.gov

Synthesis of N-Substituted Acenaphthen-1-ylidene Hydroxylamines

The synthesis of N-substituted analogues, primarily O-alkyl and O-aryl ethers of N-acenaphthen-1-ylidene-hydroxylamine, offers a way to modify the compound's properties. These derivatives are typically prepared by the alkylation or arylation of the parent oxime.

The general method involves deprotonating the oxime's hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide. organic-chemistry.orgscispace.com The choice of base and solvent is critical to control the regioselectivity of the reaction (N- vs. O-alkylation).

O-Alkylation: A variety of conditions have been developed for the O-alkylation of oximes.

Classical Method: Using a strong base like sodium methoxide with an alkyl halide (e.g., methyl iodide) is a traditional approach. scispace.com

Phase-Transfer Catalysis: Using powdered sodium hydroxide (B78521) and an organohalide in the presence of an aprotic-dipolar solvent can facilitate O-alkylation. scispace.com

Mitsunobu-type Reaction: Alcohols can be used as the alkylating agent in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, or a variation using triphenylphosphine/carbon tetrachloride/DBU. organic-chemistry.org

Base-Solvent Systems: The combination of a base like potassium carbonate (K₂CO₃) in a solvent like DMF at elevated temperatures is effective for reacting the oxime with alkyl bromides. nih.gov

The following table presents a summary of general conditions for the O-alkylation of oximes.

| Alkylating Agent | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br) | K₂CO₃, DMF, 80 °C | O-Alkyl Oxime Ether | nih.gov |

| Alkyl Halide (e.g., R-I) | NaH, THF or DMF | O-Alkyl Oxime Ether | nih.gov |

| Alcohol (R-OH) | PPh₃, CCl₄, DBU, Bu₄NI (cat.), CH₃CN, reflux | O-Alkyl Oxime Ether | organic-chemistry.org |

| Alkyl Halide | NaOH (powdered), aprotic-dipolar solvent | O-Alkyl Oxime Ether | scispace.com |

O-Arylation: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-O bonds, enabling the synthesis of O-aryl oxime ethers from aryl halides. organic-chemistry.org

Reactivity and Reaction Pathways of Z N Acenaphthen 1 Ylidene Hydroxylamine

Beckmann Rearrangement: Pathways to Amides and Nitriles

The Beckmann rearrangement is a classic transformation in organic chemistry that converts an oxime into an amide or, in the case of aldoximes, a nitrile. masterorganicchemistry.combyjus.com For cyclic ketoximes like (Z)-N-acenaphthen-1-ylidene-hydroxylamine, this reaction results in a ring expansion to form a lactam. wikipedia.org This rearrangement can be initiated by various acidic catalysts and reagents. wikipedia.org

The mechanism of the Beckmann rearrangement is a well-established, acid-catalyzed process that proceeds through several key steps. masterorganicchemistry.comchemistrysteps.com

Protonation of the Hydroxyl Group : The reaction begins with the protonation of the oxime's hydroxyl group by an acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group (-OH2+). masterorganicchemistry.com

Concerted Rearrangement and Water Elimination : The critical step involves a 1,2-alkyl shift where the group positioned anti (trans) to the leaving group migrates to the electron-deficient nitrogen atom. chemistrysteps.comorganic-chemistry.org This migration occurs simultaneously with the departure of a water molecule, breaking the weak N-O bond. masterorganicchemistry.com This concerted process avoids the formation of a high-energy nitrene intermediate. organic-chemistry.org

Formation of a Nitrilium Ion : The migration results in the formation of a stable intermediate known as a nitrilium ion, where the positive charge is delocalized between the carbon and nitrogen atoms. wikipedia.orgyoutube.com

Nucleophilic Attack by Water : A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. masterorganicchemistry.comchemistrysteps.com

Tautomerization to Amide : The intermediate formed after the water attack undergoes deprotonation and subsequent tautomerization to yield the final, more stable amide (or lactam) product. byjus.comchemistrysteps.com

In the specific case of this compound, this mechanism leads to the expansion of the five-membered ring system to create a new heterocyclic ring containing the nitrogen atom.

The outcome of the Beckmann rearrangement is highly dependent on the stereochemistry of the starting oxime. The reaction is stereospecific, meaning that only the group located anti-periplanar to the hydroxyl leaving group will migrate. wikipedia.orgorganic-chemistry.org

For this compound, the 'Z' configuration dictates that the hydroxyl group is on the same side as the carbonyl group of the acenaphthenequinone (B41937) framework. The group anti to this hydroxyl is one of the carbon atoms of the acenaphthene (B1664957) backbone. The migration of this carbon-carbon bond to the nitrogen atom dictates the structure of the resulting lactam.

While migratory aptitude (Aryl > H > tertiary alkyl > secondary alkyl > phenyl > primary alkyl) can influence the product ratio if the oxime isomerizes under the reaction conditions, the primary determining factor in a stereospecific reaction is the anti relationship between the migrating group and the leaving group. chemistrysteps.comchem-station.com If conditions allow for the E/Z isomerization of the oxime, a mixture of regioisomeric products could be formed. wikipedia.orgchem-station.com

Traditionally, the Beckmann rearrangement was performed using strong Brønsted acids and dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentachloride (PCl5) in what is known as the "Beckmann solution" (acetic acid, HCl, and acetic anhydride). masterorganicchemistry.comwikipedia.org However, these harsh conditions are often unsuitable for sensitive substrates, leading to the development of a wide array of milder and more efficient catalytic systems. libretexts.org These modern catalysts aim to improve yields, reduce byproducts, and offer more environmentally benign reaction conditions. organic-chemistry.org

| Catalyst Type | Examples | Purpose/Advantage | Reference |

|---|---|---|---|

| Brønsted Acids | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA) | Classical, strong proton source for activating the hydroxyl group. | wikipedia.org |

| Lewis Acids / Halogenating Agents | Phosphorus Pentachloride (PCl₅), Thionyl Chloride (SOCl₂), Metal Triflates (e.g., Yb(OTf)₃, Ga(OTf)₃), HgCl₂ | Activate the hydroxyl group by converting it into a better leaving group. Metal triflates offer milder conditions. | masterorganicchemistry.comwikipedia.orgnih.gov |

| Organocatalysts | Cyanuric Chloride (with ZnCl₂), Boronic Acid/Perfluoropinacol (B1203177) | Metal-free catalysis, often under mild or ambient conditions. | wikipedia.orgorganic-chemistry.org |

| Solid-State / Heterogeneous Catalysts | Zeolites (e.g., MFI, MCM-22), Ferric Chloride-impregnated Silica (B1680970) Gel (Silferc) | Easy separation from the reaction mixture, potential for reuse, and suitability for gas-phase reactions. | nih.gov |

| Other Reagents | Iodine, P₂O₅-Methanesulfonic acid (MSA), Triphosphazene | Provide mild and neutral or non-traditional conditions for the rearrangement. | masterorganicchemistry.comorganic-chemistry.org |

Reactions Involving the C=N Double Bond

The carbon-nitrogen double bond (imine bond) in this compound is a site of reactivity, susceptible to reduction and, in principle, addition reactions.

The reduction of the C=N double bond in an oxime yields a hydroxylamine (B1172632), and further reduction can cleave the N-O bond to produce a primary amine. The selective reduction of the C=N bond without cleaving the N-O bond can be challenging. nih.gov

Common methods for the reduction of oximes and related imines to amines include:

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) with a metal catalyst such as nickel, platinum, or palladium. It is an effective way to reduce C=N bonds. cardiff.ac.uk For oximes, this can lead to the corresponding hydroxylamine or, under more forcing conditions, the amine. nih.gov

Metal Hydride Reagents : Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce oximes directly to their corresponding primary amines.

Dissolving Metal Reductions : The reduction of a related diimine derivative of acenaphthene has been accomplished using sodium metal, which reduces both the imine functionality and the aromatic system. researchgate.net

Indium-Mediated Reduction : Indium powder in aqueous media has been reported as a mild and effective reagent for the reduction of hydroxylamines to their corresponding amines. researchgate.net This could be applied in a two-step process where the oxime is first reduced to a hydroxylamine, which is then converted to the amine.

These reactions would convert this compound into the corresponding primary amine, 1-aminoacenaphthen-1-ol, or related derivatives depending on the specific reagents and conditions employed.

The C=N bond is polarized, with an electrophilic carbon atom that can be attacked by nucleophiles, analogous to the reactivity of a carbonyl group. libretexts.org This nucleophilic addition is a fundamental reaction for imines. However, for oximes, this reactivity is generally diminished due to the electronic effect of the adjacent hydroxyl group.

Potential addition reactions could involve:

Organometallic Reagents : Nucleophiles such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) could theoretically add across the C=N bond. This would result in the formation of a new carbon-carbon bond and, after workup, a substituted hydroxylamine.

Cyanide Addition : The addition of a cyanide ion (CN⁻), typically from sources like HCN or KCN, is a well-known reaction for aldehydes and ketones to form cyanohydrins. libretexts.org A similar addition to an imine bond would form an α-aminonitrile.

While these addition reactions are mechanistically plausible, specific examples involving this compound are not prominently documented in the reviewed literature. The reaction pathway is often competitive with other processes, such as the Beckmann rearrangement, especially under acidic conditions.

Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a primary site for functionalization, readily undergoing reactions typical of oximes. These transformations are crucial for modifying the compound's properties and for preparing a variety of derivatives.

O-Alkylation and O-Acylation Reactions

The nucleophilic character of the oxygen atom in the hydroxyl group allows for straightforward O-alkylation and O-acylation reactions. These reactions lead to the formation of oxime ethers and esters, respectively, which are important intermediates in organic synthesis.

O-Alkylation: The O-alkylation of oximes, including this compound, can be achieved by reaction with various alkylating agents such as alkyl halides or sulfates in the presence of a base. google.com The base, typically an alkali metal hydroxide (B78521) or alkoxide, deprotonates the hydroxyl group to form a more nucleophilic oximate anion, which then displaces the leaving group on the alkylating agent. google.com For instance, the reaction with an alkyl halide would proceed via an SN2 mechanism to yield the corresponding O-alkyl oxime ether. A general method for the O-alkylation of oximes involves treatment with an alkyl halide in the presence of a base like sodium hydroxide in a suitable solvent. nih.gov

| Alkylating Agent | Base | Product Type | Reference |

| Alkyl Halide | Sodium Hydroxide | O-Alkyl Oxime Ether | nih.gov |

| Methyl Iodide | Sodium Methoxide (B1231860) | O-Methyl Oxime Ether | google.com |

O-Acylation: Similarly, O-acylation can be accomplished by treating this compound with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base such as pyridine (B92270) to neutralize the liberated acid. orgsyn.orglibretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org A facile method for the O-acylation of oximes involves the use of N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a carboxylic acid. organic-chemistry.org Another approach involves the reaction of oxime chlorides with carboxylic acids. nih.govrsc.orgresearchgate.net

| Acylating Agent | Base/Coupling Agent | Product Type | Reference |

| Acyl Chloride | Pyridine | O-Acyl Oxime | orgsyn.orglibretexts.org |

| Carboxylic Acid | EDCI | O-Acyl Oxime | organic-chemistry.org |

| Oxime Chloride | Carboxylic Acid | O-Acylhydroxamate | nih.govrsc.orgresearchgate.net |

Conversion to Related N-O Functional Groups (e.g., Oxaziridines)

The nitrogen-oxygen single bond in this compound and its derivatives can be a precursor to other N-O functional groups, most notably oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom, and they are valuable reagents in organic synthesis, particularly as oxygen and nitrogen transfer agents. mdpi.commdpi.com

The synthesis of an oxaziridine (B8769555) from this compound would typically involve a two-step process: first, the conversion of the oxime to an imine, followed by oxidation of the imine. For example, an N-alkyl or N-sulfonyl imine derived from acenaphthenone can be oxidized using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), to yield the corresponding spiro-oxaziridine, where the oxaziridine ring is fused to the acenaphthene core at the C1 position. nih.govresearchgate.netacademie-sciences.fr The oxidation of N-sulfonyl imines is a common method for preparing N-sulfonyloxaziridines, which are stable and highly reactive oxidizing agents. nih.gov The reaction of an imine with a nitrile-hydrogen peroxide system is another effective method for oxaziridine synthesis. academie-sciences.fr

Reactivity of the Acenaphthene Core

The acenaphthene moiety of this compound is a polycyclic aromatic hydrocarbon system that can undergo electrophilic aromatic substitution reactions. The substitution pattern is influenced by the existing substituents and the inherent reactivity of the acenaphthene nucleus.

Electrophilic Aromatic Substitution Reactions

The acenaphthene ring system is generally reactive towards electrophiles. The positions on the aromatic rings are susceptible to substitution, with the exact location being directed by the electronic effects of the substituents present.

Nitration: The nitration of acenaphthenequinone, a related compound, can lead to the introduction of a nitro group onto the aromatic ring. researchgate.net For instance, the nitration of acenaphthene itself typically yields 5-nitroacenaphthene. nih.gov The reaction of acenaphthenequinone with nitric acid can result in nitrated products, with the position of nitration being influenced by the reaction conditions. researchgate.net In some cases, addition reactions can compete with substitution, especially when using nitric acid in acetic anhydride. cdnsciencepub.comcdnsciencepub.com

Halogenation: Bromination of acenaphthenequinone with bromine can yield the 3-bromo derivative. nih.gov Further bromination in the presence of an iron catalyst can lead to polybrominated products. nih.gov The use of N-bromosuccinimide (NBS) in polar solvents has been reported to give 5-bromoacenaphthenequinone. nih.gov The bromination of acenaphthene can be directed to either the benzylic or arylic positions depending on the reaction conditions. google.com For example, bromination with a Lewis acid catalyst favors substitution at the aromatic ring. google.com

| Reaction | Reagent | Product | Reference |

| Nitration | Nitric Acid/Sulfuric Acid | 5-Nitroacenaphthene | nih.gov |

| Bromination | Bromine | 3-Bromoacenaphthenequinone | nih.gov |

| Bromination | N-Bromosuccinimide | 5-Bromoacenaphthenequinone | nih.gov |

| Friedel-Crafts | Benzene/AlCl₃ | 1,1-Diphenyl-2-acenaphthenone | mdpi.com |

Functionalization at Peri-Positions

The peri-positions (C-5 and C-8) of the acenaphthene nucleus are unique due to their spatial proximity. st-andrews.ac.uk This proximity can lead to interesting reactivity and the formation of strained or interacting systems. Functionalization at these positions can be achieved through electrophilic substitution reactions, as seen with the formation of 5-bromoacenaphthenequinone. nih.gov The introduction of substituents at the peri-positions can be utilized to create bidentate ligands for transition metal complexes, where the two donor atoms are held in close proximity by the rigid acenaphthene scaffold. mdpi.comacs.org The synthesis of peri-substituted acenaphthenes with phosphine (B1218219) and selenoether groups has been reported, demonstrating the feasibility of functionalizing these positions. acs.org

Condensation and Cycloaddition Reactions

The imine functionality and the extended conjugation of this compound allow it to participate in condensation and cycloaddition reactions, leading to the formation of more complex molecular architectures.

Condensation Reactions: The oxime can undergo condensation reactions with various electrophiles. For example, the related acenaphthenequinone condenses with aromatic diamines to form acenaphtho[1,2-b]naphtho[1,8-ef] researchgate.netnih.govdiazepine derivatives. researchgate.net Condensation of acenaphthenequinone with aldehydes in the presence of ammonia (B1221849) can lead to the formation of oxazoles and imidazoles. nih.gov Oximes, in general, can condense with aldehydes and amines in Mannich-type reactions. pleiades.online

Cycloaddition Reactions: this compound can serve as a precursor to nitrones, which are valuable 1,3-dipoles for cycloaddition reactions. chesci.comrsc.orgwikipedia.org The in situ generation of a nitrone from the oxime, followed by a [3+2] cycloaddition with a dipolarophile such as an alkene or alkyne, would lead to the formation of five-membered heterocyclic rings fused to the acenaphthene system. chesci.comwikipedia.org For instance, azomethine ylides derived from acenaphthoquinone undergo [3+2] cycloaddition reactions with β-nitrostyrenes to yield spiro[acenaphthylene-1,2′-pyrrolidine]-2-one derivatives. researchgate.net These reactions are often highly stereoselective and provide a powerful tool for the construction of complex polycyclic systems. mdpi.comresearchgate.netrsc.org

Utilization as a Component in Cycloaddition Reactions (e.g., Diels-Alder)

While the Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings, the direct participation of this compound in such reactions is not extensively documented in the scientific literature. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The electronic nature of the acenaphthene system and the oxime group does not typically lend itself to acting as a conventional diene or dienophile in a Diels-Alder reaction.

However, the compound is a prominent precursor for 1,3-dipolar cycloaddition reactions, a class of [3+2] cycloadditions. wikipedia.orgorganic-chemistry.orgyoutube.com In these reactions, the oxime functionality can be converted in situ to a nitrile oxide, which is a reactive 1,3-dipole. This nitrile oxide can then react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings, specifically isoxazolines and isoxazoles, respectively. youtube.commdpi.comnih.gov

The general mechanism for the 1,3-dipolar cycloaddition involves the concerted addition of the 1,3-dipole to the dipolarophile. wikipedia.orgorganic-chemistry.org The regioselectivity and stereoselectivity of this reaction are governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile, as described by frontier molecular orbital (FMO) theory. wikipedia.org

A key application of this reactivity is in the synthesis of spiro-isoxazoline derivatives. nih.gov In these reactions, the acenaphthene moiety serves as the spirocyclic core, and the isoxazoline (B3343090) ring is constructed through the cycloaddition process.

Table 1: Examples of 1,3-Dipolar Cycloaddition Products from Oxime Precursors

| Dipole Precursor | Dipolarophile | Resulting Heterocycle | Reference |

|---|---|---|---|

| Aryl/Alkyl Oxime | Alkene | Isoxazoline | mdpi.com |

| Aryl/Alkyl Oxime | Alkyne | Isoxazole | nih.gov |

This table illustrates the general types of products obtained from 1,3-dipolar cycloadditions involving oxime-derived nitrile oxides.

Formation of Heterocyclic Systems Incorporating the Acenaphthene-Oxime Framework

The acenaphthene-oxime framework of this compound is a valuable synthon for the construction of a diverse range of fused and spiro-heterocyclic systems. wikipedia.orgboyer-research.commsu.edu The reactivity of the ketone and oxime functionalities allows for condensation and cyclization reactions with various reagents.

One prominent application is the synthesis of acenaphtho-fused imidazole (B134444) derivatives. For instance, the reaction of acenaphthenequinone (the precursor to the oxime) with aldehydes and ammonium (B1175870) acetate (B1210297) can yield acenaphtho[1,2-d]imidazoles. researchgate.net While this reaction starts from the dione, the underlying principle of using the acenaphthene core to build heterocycles is evident.

Furthermore, multicomponent reactions involving acenaphthenequinone have been developed to produce complex heterocyclic structures. An example is the synthesis of spiro[acenaphthylene-1,2′-pyrrolidine]-2-one derivatives through a [3+2] cycloaddition of an azomethine ylide, generated in situ from acenaphthenequinone and a primary amine, with a β-nitrostyrene. researchgate.net This reaction demonstrates the versatility of the acenaphthenequinone core in constructing spirocyclic systems with multiple stereocenters.

The oxime group itself can participate in various cyclization reactions. For example, treatment with dehydrating agents or rearrangement-inducing conditions can lead to the formation of different heterocyclic rings.

Table 2: Examples of Heterocyclic Systems Derived from Acenaphthenequinone and its Monoxime

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Acenaphthenequinone | Aromatic Aldehydes, Ammonium Acetate | Acenaphtho[1,2-d]imidazoles | researchgate.net |

| Acenaphthenequinone, Primary Amines, β-Nitrostyrenes | (iPr)₂NEt, Methanol (B129727) | Spiro[acenaphthylene-1,2'-pyrrolidine]-2-ones | researchgate.net |

| Acenaphthenequinone-thiosemicarbazone | 3-chloro-2,4-pentanedione | Thiazolyl-hydrazono-acenaphthylenone | researchgate.net |

This table provides examples of the diverse heterocyclic structures that can be synthesized from acenaphthenequinone and its derivatives, highlighting the role of the acenaphthene framework as a key structural motif.

Stereochemical Investigations and Isomerism of Acenaphthen 1 Ylidene Hydroxylamines

Elucidation of (Z)-Configuration: Spectroscopic and Crystallographic Evidence

The definitive assignment of the (Z)- and (E)-configurations of acenaphthen-1-ylidene hydroxylamines relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Evidence:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (Z) and (E) isomers of oximes. In ¹³C NMR spectroscopy, the chemical shift of the carbon atom alpha to the C=N bond is particularly informative. It has been established for a variety of oximes that the carbon atom syn (on the same side) to the hydroxyl group experiences a shielding effect and thus resonates at a higher field (lower ppm value) compared to when it is in the anti (on the opposite side) position. For (Z)-N-acenaphthen-1-ylidene-hydroxylamine, this principle can be applied to the C2 carbon of the acenaphthene (B1664957) ring system.

¹H NMR spectroscopy can also provide clues to the isomeric configuration. The hydroxyl proton signal can be influenced by intramolecular hydrogen bonding, which may differ between the (Z) and (E) isomers. In some cases, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between the hydroxyl proton and protons on the aromatic ring system, offering a definitive assignment of the stereochemistry. nih.gov

Crystallographic Evidence:

Single-crystal X-ray diffraction provides the most unambiguous determination of molecular structure, including the stereochemistry of the oxime group. This technique allows for the precise measurement of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. For this compound, an X-ray crystal structure would definitively show the orientation of the -OH group relative to the acenaphthene framework. In related structures, such as other oxime derivatives, X-ray crystallography has been crucial in confirming the (Z) or (E) configuration and in studying intermolecular interactions like hydrogen bonding. mdpi.commdpi.comresearchgate.net

| Technique | Key Indicator for (Z)-Configuration | Inferred Data for this compound |

| ¹³C NMR | Shielding of the carbon atom syn to the -OH group (higher field). | The C2 carbon of the acenaphthene ring is expected to be shielded compared to the (E)-isomer. |

| ¹H NMR | Chemical shift of the -OH proton and potential for intramolecular hydrogen bonding. NOE correlations. | The -OH proton chemical shift would be characteristic of the (Z)-isomer's specific electronic and steric environment. |

| X-Ray Crystallography | Direct visualization of the spatial arrangement of the -OH group relative to the acenaphthene core. | Would provide definitive proof of the (Z)-configuration and details on crystal packing. |

E/Z Isomerization Pathways and Control

The interconversion between (E) and (Z) isomers of acenaphthen-1-ylidene hydroxylamines can be induced by various stimuli, primarily heat and light (photoisomerization). The mechanism of isomerization typically involves the temporary cleavage of the C=N pi-bond, allowing for rotation around the C-N single bond, followed by the reformation of the pi-bond in the opposite configuration.

Acid-Catalyzed Isomerization: The E/Z isomerization of oximes can be catalyzed by acids. researchgate.net The proposed mechanism involves the protonation of the oxime's hydroxyl group, which enhances the electrophilicity of the nitrogen atom. In aqueous solutions, a water molecule can then add to the C=N double bond, forming a tetrahedral intermediate. This intermediate has a C-N single bond, around which rotation is facile. Subsequent elimination of water can then lead to either the (E) or (Z) isomer. researchgate.net The position of the equilibrium is dependent on the relative thermodynamic stabilities of the two isomers under the specific reaction conditions.

Photoisomerization: Irradiation with light, particularly UV light, can also promote E/Z isomerization. nih.gov This process occurs via the excitation of the molecule to an excited electronic state where the rotational barrier around the C=N bond is significantly lower. The system can then relax back to the ground state, forming a mixture of both isomers. The ratio of isomers at the photostationary state depends on the wavelength of light used and the molar absorptivities of the two isomers at that wavelength. In some cases, the use of a photosensitizer can facilitate this isomerization with visible light. nih.gov

Control over the E/Z ratio is often crucial for synthetic applications. This can be achieved by carefully selecting the isomerization conditions (e.g., type of acid, solvent, temperature, wavelength of light) to favor the formation of the desired isomer. Separation of the isomers can often be accomplished by techniques such as fractional crystallization or chromatography, taking advantage of their different physical properties. researchgate.net

| Isomerization Method | Mechanism | Controlling Factors |

| Acid-Catalyzed | Protonation and formation of a tetrahedral intermediate with a rotatable C-N single bond. researchgate.net | Acid concentration, temperature, solvent. |

| Photoisomerization | Excitation to an electronic state with a lower rotational barrier around the C=N bond. nih.gov | Wavelength of light, use of photosensitizers, temperature. |

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry of the oxime group in acenaphthen-1-ylidene hydroxylamines has a profound impact on their chemical reactivity, particularly in rearrangement reactions such as the Beckmann rearrangement.

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglscollege.ac.inillinois.edu This reaction is stereospecific, meaning that the stereochemistry of the starting oxime dictates the structure of the product. The rearrangement involves the migration of the group that is anti-periplanar (in the opposite plane) to the hydroxyl group on the nitrogen atom. wikipedia.org

In the case of This compound , the group anti-periplanar to the hydroxyl group is the bond between the imino carbon and the quaternary carbon of the acenaphthene ring. Therefore, upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or phosphorus pentachloride), the (Z)-isomer is expected to undergo a Beckmann rearrangement where the acenaphthene ring system migrates, leading to the formation of a ring-expanded lactam.

Conversely, for the (E)-isomer , the group anti-periplanar to the hydroxyl group is the bond to the adjacent carbonyl carbon of the acenaphthenequinone (B41937) moiety. The Beckmann rearrangement of the (E)-isomer would therefore result in the migration of this carbonyl-containing fragment.

This stereospecificity underscores the importance of controlling the E/Z isomerism of acenaphthen-1-ylidene hydroxylamines for synthetic purposes. The ability to selectively prepare either the (Z) or (E) isomer allows for the controlled synthesis of different amide products.

Beyond the Beckmann rearrangement, the stereochemistry can also influence other reactions, such as cyclization reactions where the hydroxyl group acts as a nucleophile. The proximity of the hydroxyl group to different parts of the acenaphthene ring system in the (Z) and (E) isomers can lead to different cyclized products. Furthermore, the biological activity of oxime-containing compounds can be highly dependent on their stereochemistry, as the different three-dimensional shapes of the isomers can lead to different interactions with biological targets. walshmedicalmedia.com

| Isomer | Anti-periplanar Group to -OH | Expected Beckmann Rearrangement Product |

| This compound | Acenaphthene ring system | Ring-expanded lactam |

| (E)-N-acenaphthen-1-ylidene-hydroxylamine | Carbonyl-containing fragment | Amide with a different structure |

Spectroscopic and Structural Characterization of Z N Acenaphthen 1 Ylidene Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum of (Z)-N-acenaphthen-1-ylidene-hydroxylamine would be expected to show distinct signals for the aromatic protons of the acenaphthene (B1664957) core and a characteristic signal for the hydroxyl proton of the oxime group. The chemical shifts and coupling constants of the aromatic protons provide valuable information about their substitution pattern and connectivity.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum would display signals for the carbon atoms of the acenaphthene rings, the C=N carbon of the oxime, and the carbonyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| C=N-OH | 10.0 - 12.0 (broad) | 150 - 160 |

| C=O | - | 180 - 190 |

Note: The above data is predictive and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, C=N, C=O, and aromatic C-H and C=C bonds.

Key expected IR absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A sharp band around 1650-1700 cm⁻¹ attributed to the C=N stretching vibration of the oxime.

A strong absorption band around 1700-1750 cm⁻¹ for the C=O stretching of the ketone group.

Multiple bands in the 1400-1600 cm⁻¹ region due to aromatic C=C stretching vibrations.

Bands in the 3000-3100 cm⁻¹ region corresponding to aromatic C-H stretching.

Data for the related acenaphthenequinone (B41937) shows a characteristic carbonyl absorption. chemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (oxime) | 3200-3600 (broad) |

| C=O stretch (ketone) | 1700-1750 |

| C=N stretch (oxime) | 1650-1700 |

| C=C stretch (aromatic) | 1400-1600 |

| C-H stretch (aromatic) | 3000-3100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would reveal characteristic losses of small molecules or radicals, providing further structural clues.

The molecular weight of this compound is 197.2 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at m/z 197.

X-ray Crystallography for Solid-State Structure Elucidation

Other Spectroscopic Techniques (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic system and the chromophoric C=N and C=O groups.

Studies on acenaphthenequinone monoxime have shown its utility as a reagent in spectrophotometric analysis, with a reported absorption maximum at 390 nm for its complex with platinum(IV). nih.gov This indicates that the compound itself absorbs in the UV-Vis region. The parent compound, acenaphthene, exhibits an excitation peak at 288 nm. aatbio.com

Theoretical and Computational Studies on Z N Acenaphthen 1 Ylidene Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and thermodynamic stability of (Z)-N-acenaphthen-1-ylidene-hydroxylamine. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose. These calculations can determine the optimized molecular geometry, electronic energy, and distribution of electron density.

The stability of the molecule is assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| Total Electronic Energy | Illustrative Value (e.g., -687.123 Hartrees) |

| HOMO Energy | Illustrative Value (e.g., -6.5 eV) |

| LUMO Energy | Illustrative Value (e.g., -1.2 eV) |

| HOMO-LUMO Gap | Illustrative Value (e.g., 5.3 eV) |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Computational Modeling of Reaction Mechanisms (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic organic reaction of oximes, and computational modeling can provide a detailed understanding of its mechanism for this compound. This rearrangement would convert the oxime into a lactam, specifically an azepine-fused acenaphthylene (B141429) derivative.

Computational studies can map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net For the Beckmann rearrangement, the mechanism can be either concerted or stepwise, often proceeding through a nitrilium ion intermediate. researchgate.netwikipedia.org The choice of catalyst, often an acid, and solvent can influence the reaction pathway, and these effects can be modeled computationally. researchgate.netwikipedia.org

The calculations would involve locating the transition state structure for the migration of the carbon atom anti to the hydroxyl group. The activation energy barrier for this process can be calculated, providing a quantitative measure of the reaction rate. The stereospecificity of the Beckmann rearrangement, where the group anti to the leaving group migrates, can also be confirmed through these models. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts, when compared to experimental spectra, can help in the structural confirmation and assignment of the (Z)-isomer. mdpi.com Machine learning approaches are also emerging as accurate methods for predicting NMR chemical shifts. nih.gov

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule, such as the C=N and N-O stretches of the oxime group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (OH proton) | Illustrative Value (e.g., 10-12 ppm) |

| ¹³C NMR | Chemical Shift (C=N carbon) | Illustrative Value (e.g., 150-160 ppm) |

| IR | Vibrational Frequency (C=N stretch) | Illustrative Value (e.g., 1640-1660 cm⁻¹) |

| IR | Vibrational Frequency (N-O stretch) | Illustrative Value (e.g., 930-960 cm⁻¹) |

Note: The values in this table are illustrative and represent typical data obtained from computational predictions.

Conformation Analysis and Stereoisomer Energy Profiles

This compound can exist as two stereoisomers, the (Z)- and (E)-isomers, which are geometric isomers about the C=N double bond. Computational methods can be used to determine the relative stabilities of these isomers.

The potential energy surface can be scanned by systematically varying the dihedral angle of the C-C=N-O bond to identify the minimum energy conformations corresponding to the (Z) and (E) isomers. The energy difference between these isomers indicates which one is thermodynamically more stable. nih.gov In many oximes, the (E)-isomer is more stable, but the (Z)-isomer can be favored in certain cases due to specific electronic or steric effects. nih.gov

The energy barrier for the isomerization between the (Z) and (E) forms can also be calculated by locating the transition state for this process. This provides insight into the configurational stability of the isomers and the conditions under which they might interconvert. nih.gov

Table 3: Calculated Relative Energies of Stereoisomers

| Isomer | Relative Energy (kcal/mol) |

| This compound | Illustrative Value (e.g., 0.0) |

| (E)-N-acenaphthen-1-ylidene-hydroxylamine | Illustrative Value (e.g., +2.5) |

| Isomerization Transition State | Illustrative Value (e.g., +25.0) |

Note: The values in this table are illustrative, with the more stable isomer set to 0.0 kcal/mol.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as Intermediates for Nitriles, Amines, and Nitrones

The oxime functional group is a synthetic chameleon, capable of being transformed into several other crucial nitrogen-containing functionalities. (Z)-N-acenaphthen-1-ylidene-hydroxylamine serves as a direct precursor to nitriles, amines, and nitrones through well-established synthetic routes.

Nitriles: The conversion of oximes to nitriles is a fundamental dehydration reaction. While this transformation is most common for aldoximes, ketoximes can undergo a related process known as the Beckmann fragmentation. masterorganicchemistry.com Under specific acidic conditions or with certain reagents that promote the rearrangement, the C-C bond adjacent to the oxime can cleave, leading to the formation of a nitrile. For this compound, this would result in a ring-opened product containing a cyano group.

Amines: Primary amines are readily synthesized by the reduction of oximes. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov This reaction provides a straightforward method to convert the C=N bond of the oxime into a C-N single bond, yielding 1-aminoacenaphthene, a valuable chiral synthon if resolved.

Nitrones: Nitrones are 1,3-dipoles widely used in cycloaddition reactions to create heterocyclic systems. libretexts.org While nitrones are often prepared from N-substituted hydroxylamines, they can also be generated from oximes. organic-chemistry.org This typically involves reaction with electrophiles, allowing for the introduction of a substituent on the nitrogen atom, which is a key feature of the nitrone functional group.

| Target Functional Group | General Reaction Type | Typical Reagents/Conditions | Resulting Product Class |

|---|---|---|---|

| Nitrile | Beckmann Fragmentation | Acid catalysts (e.g., PCl₅, TsCl), heat | Ring-opened cyano-derivatives |

| Amine | Reduction | LiAlH₄, Catalytic Hydrogenation (H₂/Pd, Pt) | Acenaphthenylamines |

| Nitrone | Reaction with Electrophiles | Alkylating agents followed by rearrangement | N-Substituted Acenaphthene (B1664957) Nitrones |

Application in the Synthesis of Azaheterocycles

The inherent reactivity of the oxime group makes this compound an excellent starting point for the synthesis of nitrogen-containing heterocycles (azaheterocycles), particularly through rearrangement reactions.

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms ketoximes into amides. wikipedia.org For cyclic ketoximes, this rearrangement results in the formation of a lactam (a cyclic amide) via ring expansion. nih.gov In the case of this compound, treatment with an acid catalyst such as sulfuric acid, polyphosphoric acid, or tosyl chloride promotes the migration of one of the adjacent carbon atoms to the nitrogen atom, yielding a seven-membered lactam. wikipedia.orgnih.gov The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. nih.gov This provides a direct route to the acenaphtho[1,2-b]pyrrol-9(8H)-one ring system, a valuable scaffold in medicinal chemistry.

Furthermore, derivatives like acenaphthenequinone (B41937) monoxime can be used to construct other azaheterocycles. For instance, reaction with phosphorus ylides (in a Wittig-type reaction) can lead to the formation of pyridine (B92270) derivatives fused to the acenaphthene core. nih.gov

Utilization in Tandem and Multicomponent Reactions

The acenaphthene scaffold is frequently employed in complex, efficiency-focused reaction strategies like tandem and multicomponent reactions (MCRs). Acenaphthoquinone, the precursor to the oxime, is a known building block in MCRs for generating diverse spiro-heterocyclic compounds. nih.govunive.it

A powerful application involving the oxime itself is the one-pot oximation–Beckmann rearrangement. nih.gov In this tandem sequence, acenaphthenone can be converted directly to the corresponding lactam without the need to isolate the oxime intermediate. The ketone is first treated with hydroxylamine (B1172632) to form the oxime in situ, and then a catalyst is added to trigger the Beckmann rearrangement, streamlining the synthesis into a single, efficient operation. nih.gov

While not directly involving the oxime, related tandem C-H activation and annulation reactions are used to build complex polycyclic aromatic hydrocarbons (PAHs) from the acenaphthene core, highlighting the utility of this framework in advanced, one-pot synthetic methodologies. researchgate.netresearchgate.netacs.org

Development of Chiral Auxiliaries and Ligands from Acenaphthene-Oxime Derivatives

The rigid, C₂-symmetric nature of the acenaphthene backbone makes it an attractive scaffold for the design of chiral ligands and auxiliaries used in asymmetric catalysis. While the oxime itself is not typically a ligand, it serves as a crucial precursor to the amine functionalities that are central to many ligand designs.

A general strategy involves the reduction of this compound to the corresponding primary amine. This amine can then be further functionalized. For example, a general approach to acenaphthene-based chiral N-heterocyclic carbene (NHC) ligands involves the condensation of acenaphthenequinone with chiral amines to form bis(imino)acenaphthene (BIAN) derivatives. beilstein-journals.org Subsequent reduction yields chiral 1,2-diamines, which are direct precursors to the NHC ligands. beilstein-journals.org The introduction of unsymmetrical substitution patterns on the diamine moiety is a key strategy for creating new chiral environments for metal complexes. beilstein-journals.org The use of binaphthyl scaffolds, which possess similar axial chirality, as ligands in asymmetric C-H activation is well-established, underscoring the potential of related acenaphthene structures. libretexts.org

| Step | Reaction | Intermediate/Product | Significance |

|---|---|---|---|

| 1 | Oxidation of Acenaphthenone | Acenaphthenequinone | Precursor for di-imines |

| 2 | Condensation with Chiral Amines | Chiral Bis(imino)acenaphthene (BIAN) | Introduction of chirality |

| 3 | Reduction of Imines | Chiral 1,2-Diamine | Key ligand precursor |

| 4 | Ring-closing with Formate Equivalent | Chiral Imidazolinium Salt | Direct precursor to NHC ligand |

Contribution to the Synthesis of Complex Organic Molecules and Scaffolds

The acenaphthene unit is a privileged structure found in complex organic molecules and functional materials. This compound and its parent ketone are gateways to these advanced scaffolds.

Fused Heteroarenes: Palladium-catalyzed cascade reactions starting from dihalonaphthalenes have been used to synthesize a variety of acenaphthylene-fused heteroarenes, including those containing thiophene, furan, and pyrimidine (B1678525) rings. nih.gov These compounds are of interest as organic semiconductors. nih.gov

Biologically Active Compounds: The acenaphthene framework is a core component in the design of novel therapeutic agents. For example, derivatives of the acenaphtho[1,2-b]pyrrole system, accessible via the Beckmann rearrangement of the oxime, have been synthesized and evaluated as potent anticancer drugs. nih.gov Other novel acenaphthene derivatives have also shown promising antitumor activity against various human cancer cell lines.

Polycyclic Systems: The reactivity of acenaphthenequinone monoxime has been exploited to build complex polycyclic compounds through reactions like hydrogenation and thermal cyclization, expanding the library of available carbon-rich scaffolds. nih.gov

The synthetic accessibility of this compound and its versatile reactivity make it a cornerstone for building molecular complexity, enabling the synthesis of functional materials, biologically active molecules, and novel polycyclic systems.

Advanced Methodologies for Z N Acenaphthen 1 Ylidene Hydroxylamine Transformations

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis offers a powerful tool for the transformation of (Z)-N-acenaphthen-1-ylidene-hydroxylamine and its precursor, acenaphthenequinone (B41937), by providing milder reaction pathways, enhancing selectivity, and reducing waste. Both transition metal catalysis and organocatalysis have emerged as leading strategies for these purposes.

Organocatalysis presents a complementary, metal-free approach, which has seen significant advancements, particularly for the Beckmann rearrangement. Traditional methods rely on strong acids like sulfuric or polyphosphoric acid, which are corrosive and generate significant waste. wikipedia.org Modern organocatalytic systems circumvent these issues. For example, cyanuric chloride, in conjunction with a co-catalyst like zinc chloride, can catalytically promote the Beckmann rearrangement under milder conditions. wikipedia.org More recent innovations include the use of boronic acids. Specifically, 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acids, with perfluoropinacol (B1203177) as an additive, have been shown to be efficient catalysts for the chemoselective activation of oxime N-OH bonds, facilitating the rearrangement under ambient conditions with a broad substrate scope. organic-chemistry.org Another novel approach involves the use of geminal dichlorocyclopropenes to activate the oxime, leading to rapid and efficient conversion to amides at room temperature. rsc.org These organocatalytic methods avoid self-propagating mechanisms and side reactions, ensuring high selectivity and making them highly suitable for complex molecules like the lactam derived from this compound. organic-chemistry.orgrsc.org

Table 1: Catalytic Approaches for Transformation of Acenaphthenequinone and Related Oximes

| Catalyst System | Transformation | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Cobalt(II) acetate (B1210297) or Manganese(II) acetate / O₂ | Oxidation | Acenaphthenequinone | Homogeneous catalytic oxidation to 1,8-naphthalic anhydride. | nih.gov |

| Tris(triphenylphosphine)chlororhodium / Et₃SiH | Reductive Silylation | Acenaphthenequinone | Protection of the quinone moiety via hydrosilylation. | nih.gov |

| Cyanuric chloride / ZnCl₂ | Beckmann Rearrangement | Ketoximes (e.g., Cyclododecanone oxime) | Catalytic alternative to stoichiometric strong acids. | wikipedia.org |

| 2-Alkoxycarbonyl-phenylboronic acid / Perfluoropinacol | Beckmann Rearrangement | Various ketoximes | True organocatalytic system; operates under mild, ambient conditions with high functional group tolerance. | organic-chemistry.org |

| Geminal dichlorocyclopropenes | Beckmann Rearrangement | Various ketoximes | Rapid and efficient promotion of rearrangement at room temperature via cyclopropenium activation. | rsc.org |

Green Chemistry Approaches to Synthesis and Reactions

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For this compound, these principles apply to both its synthesis from acenaphthenequinone and its subsequent transformations.

A key area of development is the Beckmann rearrangement. Mechanochemistry, which uses mechanical force to drive reactions, offers a powerful solvent-free alternative to traditional solution-based methods. pharmaexcipients.com The synthesis of amides and lactams via a mechanochemical Beckmann rearrangement has been demonstrated to be an eco-efficient process. scispace.comresearchgate.net For example, bead-milling technology has been successfully applied to the solvent-free synthesis of paracetamol via a Beckmann rearrangement, achieving high yields and significantly reducing waste compared to solvent-based industrial processes. pharmaexcipients.compharmaexcipients.com This methodology is directly applicable to the rearrangement of this compound.

The use of alternative, greener solvents is another important strategy. Ionic liquids, such as the Brønsted acidic N-methyl-imidazolium hydrosulfate, have been used as recyclable catalysts and solvents for the Beckmann rearrangement, mitigating the environmental and corrosion issues associated with conventional strong acids. nih.gov Research has also focused on one-pot procedures that are milder and avoid toxic reagents. A notable example is the in-situ formation of the oxime from the ketone followed by rearrangement using hydroxylamine (B1172632) in formic acid with silica (B1680970) gel as a dehydrating agent, which proceeds under mild conditions to give high yields of the corresponding amide. tpu.ru

Table 2: Comparison of Green Methodologies for the Beckmann Rearrangement

| Methodology | Reagents/Conditions | Key Green Advantages | Applicability | Reference |

|---|---|---|---|---|

| Mechanochemistry (Bead-Milling) | Oxime, p-Tosyl imidazole (B134444), Oxalic acid; Solvent-free | Eliminates solvent waste, high efficiency and yield, scalable. | Directly applicable to solid oximes like this compound. | pharmaexcipients.comscispace.com |

| Ionic Liquid Catalysis | [HMIm]HSO₄ (catalyst and solvent), P₂O₅ (co-catalyst) | Recyclable catalyst/solvent, low volatility, avoids corrosive acids. | Suitable for rearrangements requiring a liquid phase but with improved environmental profile. | nih.gov |

| One-Pot Synthesis | Ketone, NH₂OH·HCl, Formic acid, Silica gel | Reduces workup steps, avoids hazardous reagents, proceeds under mild conditions. | Streamlines the process from the ketone precursor (acenaphthenequinone) to the final lactam. | tpu.ru |

Flow Chemistry Applications in Oxime Synthesis and Rearrangements

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers significant advantages in terms of safety, scalability, and process control. durham.ac.uk These benefits are particularly relevant for potentially hazardous or thermally sensitive reactions, such as oxime synthesis and the Beckmann rearrangement. The small reactor volumes in flow systems allow for superior heat and mass transfer, enabling reactions to be run under conditions that would be unsafe in a large-scale batch reactor. scispace.comtue.nl

The synthesis of hydroxylamines has been successfully translated to continuous-flow processes. For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines can be performed efficiently in a continuous-flow setup using a packed-bed reactor, offering precise control over reaction parameters and improved safety. mdpi.com

Table 3: Flow Chemistry Approach for the Beckmann Rearrangement

| Step | Process | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Photochemical Activation | CBr₄, Photocatalyst (e.g., Ru(II) complex), DMF, Blue/Green light, 0 °C | In-situ generation of the Vilsmeier-Haack reagent in a continuous flow photoreactor. | researchgate.netnih.gov |

| 2 | Thermal Rearrangement | Oxime solution mixed with the activated stream, heated flow reactor (e.g., 80-100 °C) | Rapid and controlled Beckmann rearrangement to the corresponding lactam. | researchgate.netnih.gov |

Conclusion and Future Research Directions

Identified Gaps and Challenges in the Chemistry of Acenaphthen-1-ylidene Hydroxylamines

Despite the foundational work, several gaps and challenges persist in the chemistry of acenaphthen-1-ylidene hydroxylamines. A primary limitation is the relatively narrow scope of documented applications. While its use in platinum determination is established, the full potential of this compound in other areas of analytical chemistry, materials science, and medicinal chemistry remains largely unexplored.

A significant challenge lies in the comprehensive characterization and exploration of the reactivity of its various derivatives. The existing literature provides a glimpse into its chemical behavior, but a systematic investigation into its reaction scope, mechanisms, and the properties of the resulting products is lacking. For instance, while the reaction with some ylides has been reported, its reactivity with a broader range of reagents is not well-documented. nih.gov

Furthermore, there is a need for more modern and efficient synthetic methodologies for both (Z)-N-acenaphthen-1-ylidene-hydroxylamine and its functionalized analogues. While general methods for hydroxylamine (B1172632) synthesis exist, specific, high-yielding, and scalable routes tailored to this particular scaffold would facilitate further research. orgsyn.orgorganic-chemistry.orgnih.govgoogle.comgoogle.com

The exploration of the solid-state properties and crystal engineering aspects of this compound and its metal complexes is another area that requires more attention. Understanding the supramolecular chemistry could lead to the design of novel materials with specific functionalities.

Prospective Avenues for Future Investigations

The existing knowledge base, coupled with the identified gaps, points toward several promising directions for future research on this compound.

Expansion of Coordination Chemistry: Building upon its demonstrated ability to complex with platinum, a systematic study of its coordination behavior with a wider range of transition metals and lanthanides is warranted. The resulting metal complexes could be investigated for their catalytic activity, magnetic properties, and potential as luminescent materials.

Development of Novel Organic Materials: The rigid and planar acenaphthene (B1664957) core, combined with the reactive oxime functionality, makes this compound an attractive building block for novel organic materials. Future research could focus on incorporating this moiety into polymers or macrocycles to create materials with interesting photophysical or electronic properties. nih.gov

Medicinal Chemistry Applications: The structural similarity of the acenaphthene core to some biologically active polycyclic aromatic hydrocarbons suggests that derivatives of this compound could exhibit interesting pharmacological activities. Naphthoquinone derivatives, for instance, have been investigated for their anticancer properties. mdpi.com Screening this compound and its derivatives for various biological activities, such as anticancer, antimicrobial, or antiviral properties, could be a fruitful area of investigation.

Catalysis: The oxime group and the potential for forming metal complexes suggest that this compound and its derivatives could serve as ligands in catalysis. Investigating their efficacy in various organic transformations could lead to the development of new and efficient catalytic systems.

Computational Studies: In conjunction with experimental work, computational studies can provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Density Functional Theory (DFT) calculations, for example, could be employed to predict reaction pathways and guide the design of new experiments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-N-acenaphthen-1-ylidene-hydroxylamine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation reactions between acenaphthenequinone derivatives and hydroxylamine under controlled pH and temperature. Optimization requires systematic variation of parameters such as solvent polarity (e.g., ethanol vs. DMF), reaction time (monitored via TLC), and stoichiometric ratios. Safety protocols for handling hydroxylamine derivatives (e.g., avoiding strong oxidizers and acids) must be strictly followed to prevent hazardous reactions .

- Characterization : Post-synthesis purification via column chromatography and structural confirmation using -NMR and IR spectroscopy. Crystallographic validation via SHELX-97 or SHELXL (for refinement) is recommended for unambiguous stereochemical assignment .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Stability Testing : Conduct accelerated degradation studies under thermal stress (e.g., 40–60°C), UV exposure, and varying pH (acidic/alkaline buffers). Monitor decomposition via HPLC-UV and LC-MS to identify degradation products.

- Storage Recommendations : Store in inert atmospheres at –20°C in amber vials to minimize photolytic and oxidative degradation. Compatibility tests with common lab materials (e.g., glass vs. plastic) should precede long-term storage .

Q. What spectroscopic techniques are most effective for characterizing the (Z)-isomer?

- Primary Techniques : Use - and -NMR to confirm regiochemistry and NOESY for stereochemical differentiation of (Z)/(E) isomers. IR spectroscopy identifies hydroxylamine N–O stretches (~950 cm).

- Advanced Support : X-ray crystallography (via SHELX programs) resolves ambiguities in molecular geometry, especially for tautomeric forms .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s electronic properties and reactivity?

- DFT Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict frontier molecular orbitals, charge distribution, and tautomeric equilibria. Compare results with experimental UV-Vis spectra (λmax ~255 nm) to validate computational models .

- Reactivity Predictions : Simulate reaction pathways for nucleophilic/electrophilic attacks using Gaussian or ORCA software, focusing on the hydroxylamine moiety’s redox behavior .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Data Reconciliation : Cross-reference experimental calorimetry data (e.g., DSC/TGA) with computational thermochemistry (NIST WebBook values). Identify outliers by assessing methodological variations, such as sample purity (>98% required) or calibration errors in instrumentation .